5-Chloro-6-isothiocyanatoquinoxaline
Description
5-Chloro-6-isothiocyanatoquinoxaline is a halogenated heterocyclic compound featuring a quinoxaline core substituted with chlorine at the 5-position and an isothiocyanate (-NCS) group at the 6-position. The quinoxaline scaffold is known for its role in medicinal chemistry, particularly as a building block for pharmaceuticals and bioactive molecules due to its electronic versatility and ability to participate in π-stacking interactions .
Properties
Molecular Formula |
C9H4ClN3S |
|---|---|
Molecular Weight |
221.67 g/mol |
IUPAC Name |
5-chloro-6-isothiocyanatoquinoxaline |
InChI |
InChI=1S/C9H4ClN3S/c10-8-6(13-5-14)1-2-7-9(8)12-4-3-11-7/h1-4H |
InChI Key |
KFLGWYXTWLDCCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1N=C=S)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-isothiocyanatoquinoxaline typically involves the reaction of 5-chloroquinoxaline with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the isothiocyanate group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-isothiocyanatoquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The isothiocyanate group can react with nucleophiles, such as amines, to form thiourea derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Addition Reactions: Reagents such as primary or secondary amines are used, and the reactions are usually conducted at room temperature or slightly elevated temperatures in polar solvents.
Major Products Formed:
Substitution Reactions: Products include various substituted quinoxalines, depending on the nucleophile used.
Addition Reactions: Products include thiourea derivatives, which are formed by the addition of amines to the isothiocyanate group.
Scientific Research Applications
Chemistry: 5-Chloro-6-isothiocyanatoquinoxaline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted quinoxalines and thiourea derivatives.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form covalent bonds with nucleophilic amino acid residues makes it a valuable tool for probing enzyme active sites.
Medicine: While not used directly as a therapeutic agent, this compound is employed in medicinal chemistry research to develop potential drug candidates. Its derivatives have shown promise in the development of anticancer and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it suitable for the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-isothiocyanatoquinoxaline primarily involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues, such as cysteine, in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a useful tool for studying enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Structural Analogs: Halogenated Isothiocyanatoquinoxalines
5-Bromo-6-isothiocyanatoquinoxaline (C₉H₄BrN₃S, MW 266.12) is a direct brominated analog. Key differences include:
- Molecular Weight and Reactivity: Bromine’s higher atomic weight (80 vs. The bromo substituent may act as a better leaving group in nucleophilic substitution reactions compared to chlorine, enhancing reactivity in synthetic pathways .
- Applications : Both compounds are used in research, but the bromo derivative’s larger size might favor applications in antimicrobial studies, whereas the chloro analog’s smaller size could optimize pharmacokinetics in drug intermediates.
Table 1: Halogenated Isothiocyanatoquinoxalines
| Compound | Molecular Formula | Molecular Weight | Key Features | Applications |
|---|---|---|---|---|
| 5-Chloro-6-isothiocyanatoquinoxaline | C₉H₄ClN₃S | ~221.62 (calc.) | Smaller halogen, higher polarity | Pharmaceutical intermediates |
| 5-Bromo-6-isothiocyanatoquinoxaline | C₉H₄BrN₃S | 266.12 | Larger halogen, enhanced leaving | Antimicrobial research |
Functional Group Analogs: Isothiocyanate-Containing Compounds
Fluorescein-5(6)-isothiocyanate (FITC) (C₂₁H₁₁NO₅S, MW 389.38) shares the isothiocyanate group but differs significantly:
- Core Structure: FITC’s fluorescein backbone enables strong fluorescence, making it ideal for bioconjugation (e.g., antibody labeling). In contrast, the quinoxaline derivative lacks fluorescence but offers a rigid, planar structure for targeting biomolecules like enzymes or receptors .
- Reactivity: Both compounds react with amines, but FITC’s bulkier structure may hinder conjugation efficiency in sterically constrained environments compared to the smaller quinoxaline analog.
Table 2: Isothiocyanate Functional Group Comparison
| Compound | Core Structure | Key Properties | Applications |
|---|---|---|---|
| This compound | Quinoxaline | Non-fluorescent, planar | Drug synthesis, enzyme inhibition |
| Fluorescein-5(6)-isothiocyanate | Fluorescein | Fluorescent, pH-sensitive | Cellular imaging, flow cytometry |
Heterocyclic Analogs: Isothiazolinones and Quinolines
5-Chloro-2-methyl-4-isothiazolin-3-one (C₄H₄ClNOS, MW 149.6) is a biocidal isothiazolinone. Key contrasts include:
- Bioactivity: Isothiazolinones are potent antimicrobials, while the quinoxaline derivative’s activity may depend on substituent effects (e.g., chloro and NCS groups) for targeting specific enzymes .
- Safety: Both require stringent handling (gloves, ventilation), but isothiazolinones are more commonly associated with skin sensitization, whereas quinoxalines may pose risks due to halogenated byproducts .
Quinoline Derivatives (e.g., 5-(2-tosylquinolin-3-yl)oxazole): Quinoxalines and quinolines both engage in π-interactions, but quinolines’ fused benzene-pyridine ring offers distinct electronic properties, influencing their roles in catalysis or photoluminescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
